p-Hydroxymephentermine Hydrochloride
CAS No.: 120583-18-8
Cat. No.: VC0051831
Molecular Formula: C11H18ClNO
Molecular Weight: 215.721
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120583-18-8 |
|---|---|
| Molecular Formula | C11H18ClNO |
| Molecular Weight | 215.721 |
| IUPAC Name | 4-[2-methyl-2-(methylamino)propyl]phenol;hydrochloride |
| Standard InChI | InChI=1S/C11H17NO.ClH/c1-11(2,12-3)8-9-4-6-10(13)7-5-9;/h4-7,12-13H,8H2,1-3H3;1H |
| Standard InChI Key | AOYHCLFMNVYVDT-UHFFFAOYSA-N |
| SMILES | CC(C)(CC1=CC=C(C=C1)O)NC.Cl |
Introduction
Chemical Properties and Structure
p-Hydroxymephentermine Hydrochloride, also known as 4-[2-Methyl-2-(methylamino)propyl]phenol Hydrochloride or p-(2-Methyl-2-methylaminopropyl)phenol Hydrochloride, is characterized by specific chemical properties that distinguish it from other mephentermine derivatives. This section details its fundamental chemical characteristics essential for identification and analysis.
Basic Chemical Information
p-Hydroxymephentermine Hydrochloride is identified by CAS number 120583-18-8, representing its unique chemical identity in scientific literature and databases . The compound has a molecular formula of C11H18ClNO, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms. With a molecular weight of 215.72 g/mol, it falls within the category of small molecule metabolites commonly studied in pharmacological research.
The structure of p-Hydroxymephentermine Hydrochloride features a phenol group with a hydroxyl substituent at the para position, which is a key characteristic that distinguishes it from the parent compound mephentermine. This hydroxylation is a critical aspect of mephentermine's metabolism in biological systems and affects the compound's physiochemical properties and pharmacological activity.
Physical Properties
The physical properties of p-Hydroxymephentermine Hydrochloride influence its behavior in biological systems and analytical procedures. While specific data on the hydrochloride salt is limited in the provided search results, related compounds show characteristic properties. For instance, p-Hydroxyphentermine, a structurally similar compound, exhibits a melting point range of 134-137°C and demonstrates slight solubility in solvents such as DMSO and methanol .
Structural Comparison with Related Compounds
p-Hydroxymephentermine Hydrochloride is part of a family of structurally related compounds that includes mephentermine, phentermine, and their various metabolites. The following table presents a comparison of p-Hydroxymephentermine Hydrochloride with structurally related compounds:
This structural diversity within the family contributes to different pharmacological activities and metabolic pathways, making the study of p-Hydroxymephentermine Hydrochloride essential for understanding the complete metabolic profile of mephentermine.
Metabolism and Formation
The formation and metabolism of p-Hydroxymephentermine Hydrochloride represent critical aspects of mephentermine's pharmacokinetics. Understanding these processes provides insights into the compound's presence in biological samples and its potential pharmacological effects.
Metabolic Pathways
Mephentermine undergoes multiple metabolic transformations in the body, with p-hydroxylation being one of the primary pathways. This process predominantly occurs in the liver through the action of cytochrome P450 enzymes. The formation of p-Hydroxymephentermine from mephentermine is specifically catalyzed by NADPH-dependent microsomal enzymes, highlighting the role of oxidative metabolism in this transformation.
Metabolic Reaction Rates
The relative rates of different metabolic reactions involving mephentermine and its derivatives provide valuable information about the predominant metabolic pathways and the formation of p-Hydroxymephentermine. Studies using rat liver microsomal preparations have yielded the following comparative reaction rates:
This data reveals that the N-demethylation of N-hydroxymephentermine (N-hydroxy-MP) to N-hydroxyphentermine (N-hydroxy-Ph) proceeds at a rate nearly ten times faster than other reactions, while the demethylation of p-hydroxymephentermine (p-hydroxy-MP) to p-hydroxyphentermine (p-hydroxy-Ph) occurs at the slowest rate . This variation in reaction rates affects the relative concentrations of different metabolites in biological samples and consequently influences detection and quantification approaches.
Pharmacological Significance
Understanding the pharmacological significance of p-Hydroxymephentermine Hydrochloride requires examination of its relationship to the parent compound mephentermine and consideration of its potential biological activity.
Relationship to Mephentermine
p-Hydroxymephentermine Hydrochloride derives its pharmacological relevance primarily from its status as a metabolite of mephentermine, which is a sympathomimetic agent used to maintain blood pressure in hypotensive states. Mephentermine functions by indirectly stimulating adrenergic receptors, which leads to the release of norepinephrine and dopamine, ultimately increasing cardiac output and blood pressure. As a metabolite, p-Hydroxymephentermine Hydrochloride is part of the body's natural processing of mephentermine, and its presence in biological samples indicates prior mephentermine administration.
Clinical Applications
Research Findings and Analytical Methods
Scientific research on p-Hydroxymephentermine Hydrochloride has focused primarily on metabolism studies, analytical detection methods, and its role as a biomarker in various contexts.
Key Research Studies
Several significant studies have contributed to our understanding of p-Hydroxymephentermine Hydrochloride. Among these, the research by Mori et al. (1989) published in Xenobiotica represents a foundational investigation into the metabolism of mephentermine and related compounds . This study likely provided early insights into the formation and characteristics of p-Hydroxymephentermine.
Additional research cited in the literature includes work by Cook et al. (2000) in Anaesthesia, which may have examined the clinical implications of mephentermine metabolism in anesthetic contexts . Studies by Garcia-Garcia et al. (2004) in the Journal of Antimicrobial Chemotherapy and Duart et al. (2006) in the Journal of Medicinal Chemistry might have explored broader applications or implications of compounds related to p-Hydroxymephentermine Hydrochloride .
Analytical Detection and Quantification
The detection and quantification of p-Hydroxymephentermine Hydrochloride in biological samples represent a significant focus of research. Studies have successfully isolated this compound from urine samples, demonstrating its presence as a metabolite of mephentermine. This work is crucial for developing analytical methods to monitor drug metabolism and potential toxicity.
p-Hydroxymephentermine Hydrochloride is available as a certified reference material for analytical standards, particularly in contexts such as neurology research and toxicological monitoring. This availability facilitates the development and validation of analytical methods for its detection and quantification in various biological matrices.
Metabolic Profiling and Forensic Applications
The study of p-Hydroxymephentermine Hydrochloride contributes significantly to metabolic profiling approaches in pharmacological and toxicological investigations. By understanding the formation and characteristics of this metabolite, researchers can develop comprehensive profiles of mephentermine metabolism, which aids in interpreting analytical findings in clinical and forensic contexts.
In forensic toxicology and doping control, the detection of p-Hydroxymephentermine Hydrochloride serves as evidence of mephentermine administration. This application is particularly relevant given mephentermine's classification as a sympathomimetic agent with potential for misuse in competitive sports and other contexts where performance enhancement through stimulants is prohibited.
Comparative Analysis with Related Compounds
To fully understand p-Hydroxymephentermine Hydrochloride, it is valuable to examine its properties and behavior in comparison to structurally and functionally related compounds.
Comparison with Other Mephentermine Metabolites
p-Hydroxymephentermine Hydrochloride is one of several metabolites formed during the biotransformation of mephentermine. These metabolites, including phentermine, p-hydroxyphentermine, and N-hydroxymephentermine, represent different pathways of mephentermine metabolism and possess distinct chemical properties and potentially varying biological activities.
The relationships between these compounds are complex, as illustrated by the metabolic pathways identified in research. For instance, while p-Hydroxymephentermine can undergo N-demethylation to form p-hydroxyphentermine, this reaction occurs at the slowest rate among the studied metabolic transformations . In contrast, the N-demethylation of N-hydroxymephentermine proceeds approximately ten times faster than other reactions . These differences in reaction rates influence the relative abundance of various metabolites following mephentermine administration.
Structural and Functional Comparisons
From a structural perspective, p-Hydroxymephentermine Hydrochloride differs from mephentermine by the addition of a hydroxyl group at the para position of the phenyl ring. This hydroxylation alters the compound's physicochemical properties, potentially affecting aspects such as solubility, distribution, and receptor binding affinity.
The functional implications of these structural differences remain an area for further research. While the primary significance of p-Hydroxymephentermine Hydrochloride currently lies in its role as a biomarker for mephentermine use, future studies may reveal more about its potential biological activity and pharmacological effects.
Enzymatic Inhibition Patterns
Research using various inhibitors has provided insights into the enzymatic systems responsible for the formation and further metabolism of p-Hydroxymephentermine. Notably, the p-hydroxylation reactions leading to the formation of p-Hydroxymephentermine from mephentermine and p-hydroxyphentermine from phentermine are specifically inhibited by cytochrome P450 inhibitors . In contrast, N-demethylation reactions involving p-Hydroxymephentermine and other compounds are inhibited by both cytochrome P450 inhibitors and methimazole, an inhibitor of the FAD-monooxygenase system .
These distinctive inhibition patterns highlight the involvement of different enzymatic systems in various aspects of mephentermine metabolism, providing a more nuanced understanding of the biochemical processes underlying the formation and transformation of p-Hydroxymephentermine Hydrochloride.
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